molecular formula C14H20N2O B13508844 1-[4-(4-Morpholinyl)phenyl]cyclobutanamine

1-[4-(4-Morpholinyl)phenyl]cyclobutanamine

Cat. No.: B13508844
M. Wt: 232.32 g/mol
InChI Key: BBNBZCDPNOVEIX-UHFFFAOYSA-N
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Description

1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine is an organic compound with the molecular formula C14H20N2O. This compound features a cyclobutane ring attached to a phenyl group, which is further substituted with a morpholine ring. The presence of both the cyclobutane and morpholine rings makes this compound structurally unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate halogenated precursors.

Industrial Production Methods: Industrial production of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium or copper can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxides, imines, or nitroso compounds.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(morpholin-4-yl)cyclobutan-1-amine
  • 1-[4-(4-morpholinyl)phenyl]-1-butanone

Comparison: 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine is unique due to the presence of both the cyclobutane and morpholine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(4-morpholin-4-ylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H20N2O/c15-14(6-1-7-14)12-2-4-13(5-3-12)16-8-10-17-11-9-16/h2-5H,1,6-11,15H2

InChI Key

BBNBZCDPNOVEIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3CCOCC3)N

Origin of Product

United States

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